molecular formula C18H13Cl B3031167 p-Terphenyl, 4-chloro- CAS No. 1762-83-0

p-Terphenyl, 4-chloro-

Cat. No.: B3031167
CAS No.: 1762-83-0
M. Wt: 264.7 g/mol
InChI Key: JQRLWSKBKUFWID-UHFFFAOYSA-N
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Description

p-Terphenyl, 4-chloro-: is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups and a chlorine atom at the para position. Its molecular formula is C18H13Cl . This compound is part of the larger family of terphenyls, which are known for their structural diversity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki Coupling Reaction: One common method for synthesizing p-Terphenyl, 4-chloro- involves the Suzuki coupling reaction.

    Direct Chlorination: Another method involves the direct chlorination of p-terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of p-Terphenyl, 4-chloro- often employs the Suzuki coupling reaction due to its high yield and selectivity. The reaction is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution Products: Hydroxyterphenyl, aminoterphenyl, and thioterphenyl derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dechlorinated terphenyls.

Comparison with Similar Compounds

    p-Terphenyl: The parent compound without the chlorine substitution.

    4-Bromo-p-terphenyl: Similar structure with a bromine atom instead of chlorine.

    4-Methyl-p-terphenyl: Similar structure with a methyl group instead of chlorine.

Uniqueness:

Properties

IUPAC Name

1-chloro-4-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLWSKBKUFWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347484
Record name 1,1':4',1''-Terphenyl, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-83-0
Record name 1,1':4',1''-Terphenyl, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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